Reduced Lipophilicity vs. PFK15 Enhances Predicted Aqueous Solubility and Oral Absorption Window
The unsubstituted 1-(quinolin-2-yl)prop-2-en-1-one exhibits a significantly lower computed logP value compared to the lead PFKFB3 inhibitor PFK15 (1-(pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one). This difference predicts superior aqueous solubility and gastrointestinal permeability characteristics, making it a more attractive starting scaffold for lead optimization where elevated logP is a liability .
| Evidence Dimension | Computed Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.60 (Chemscene), 2.83 (Fluorochem) |
| Comparator Or Baseline | PFK15: XLogP3 = 2.90 (Aladdin), LogP = 3.53 (Molbase) |
| Quantified Difference | ΔLogP ≈ –0.3 to –0.9 units (target compound is consistently less lipophilic) |
| Conditions | Computational prediction datasets from respective vendor and database sources; no standardized single-assay comparison available. |
Why This Matters
A lower logP directly correlates with reduced off-target protein binding, lower metabolic clearance, and better developability profile, supporting procurement of this compound for early-stage oral drug discovery programs.
